molecular formula C9H6O3 B102405 4-Methylphthalic anhydride CAS No. 19438-61-0

4-Methylphthalic anhydride

Cat. No.: B102405
CAS No.: 19438-61-0
M. Wt: 162.14 g/mol
InChI Key: ZOXBWJMCXHTKNU-UHFFFAOYSA-N
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Description

4-Methylphthalic anhydride is an organic compound with the molecular formula C₉H₆O₃. It is a derivative of phthalic anhydride, where a methyl group is substituted at the fourth position of the aromatic ring. This compound is known for its applications in the synthesis of various chemical intermediates, particularly in the production of herbicides and dyes .

Mechanism of Action

Target of Action

4-Methylphthalic anhydride (4-MPA) is a chemical compound that primarily targets the respiratory system . It is used as an important intermediate in the synthesis of certain herbicides and dyes .

Action Environment

The action, efficacy, and stability of 4-MPA can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature and pH. Moreover, if released into the environment, it may cause pollution and have harmful effects on non-target organisms .

Chemical Reactions Analysis

4-Methylphthalic anhydride undergoes various chemical reactions, including:

    Hydrolysis: It can be hydrolyzed to form 4-methylphthalic acid.

    Esterification: Reacts with alcohols to form esters.

    Amidation: Reacts with amines to form amides.

    Reduction: Can be reduced to form 4-methylphthalic acid derivatives.

Common reagents used in these reactions include water for hydrolysis, alcohols for esterification, and amines for amidation. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

4-Methylphthalic anhydride has several applications in scientific research:

Comparison with Similar Compounds

4-Methylphthalic anhydride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of the methyl group, which can influence its chemical behavior and applications .

Properties

IUPAC Name

5-methyl-2-benzofuran-1,3-dione
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InChI

InChI=1S/C9H6O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZOXBWJMCXHTKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Source PubChem
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DSSTOX Substance ID

DTXSID5027805
Record name 4-Methylphthalic anhydride
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Molecular Weight

162.14 g/mol
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Physical Description

Off-white to tan chips; [Acros Organics MSDS]
Record name 4-Methylphthalic anhydride
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CAS No.

19438-61-0, 1938-61-0
Record name 4-Methylphthalic anhydride
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Record name 4-Methylphthalic anhydride
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Record name 4-Methylphthalic anhydride
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Record name 1,3-Isobenzofurandione, 5-methyl-
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Record name 4-Methylphthalic anhydride
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Record name 4-methylphthalic anhydride
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Record name 4-METHYLPHTHALIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

Various processes are known for preparing substituted phthalic anhydrides. In two such processes 4-methyl-1,2,3,6-tetrahydrophthalic anhydride is dehydrogenated either by sulfur or by bromine in acetic acid. Yields of 4-methylphthalic anhydride of 59%-87% are claimed for the former method, while the latter gives only a 16% yield [see IZV. Akad Nauk SSSR, Ser Khim, 6, 1315(1973) English trans. Pg. 1271 and D. Craig, Journal of Am. Chem. Soc., Vol. 72, Pg. 3732 (1950)].
[Compound]
Name
substituted phthalic anhydrides
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Synthesis routes and methods II

Procedure details

reacting the 4-methyl-1,2,3,6-tetrahydrophthalic anhydride with sulfur in the presence of zinc oxide and 2-mercaptobenzothizole as a catalyst to form 4-methylphthalic anhydride and a thio derivative;
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Synthesis routes and methods III

Procedure details

10 ml/hour of a solution of 1 mol of 5-methyl-tetrahydroisobenzofuran-1,3-dione and 2 mol of dimethyl maleate were pumped at 200° C. into the top of a trickle-phase reactor filled with 100 ml of catalyst in tablet form (5% by weight palladium-on-aluminium oxide). The conversion of the dimethyl maleate after passage through the reactor was 100%. No dimethyl fumarate could be detected in the product mixture leaving the reactor. 5-Methylisobenzofuran-1,3-dione and dimethyl succinate had been formed with selectivities of over 95% and over 97% respectively. The conversion of the dehydrogenation was 99.8%. The catalyst showed no signs of deactivation after 500 hours of operation.
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1 mol
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2 mol
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Name
palladium-on-aluminium oxide
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Name
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Quantity
100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-methylphthalic anhydride suitable for epoxy resin curing?

A1: MHHPA is a widely used curing agent for epoxy resins due to its ability to react with epoxy groups, forming a crosslinked network. [, , , , ] This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting thermoset material. [, , ]

Q2: How does the particle size of catalysts affect MHHPA's reactivity in epoxy curing?

A2: Research shows that using smaller particles of catalysts like DABCO- and DBU-intercalated α-zirconium phosphate can lead to faster curing of epoxy resins with MHHPA. [] This is likely due to the increased surface area of smaller particles, providing more active sites for the catalytic reaction.

Q3: Can MHHPA be used to create epoxy resins with specific properties for demanding applications?

A3: Yes, MHHPA is utilized in formulating epoxy resins for advanced applications. For instance, incorporating fluorinated components alongside MHHPA in epoxy resin formulations results in materials with a lower dielectric constant and reduced water absorption, making them suitable for microelectronics. [] Additionally, novel cycloaliphatic epoxides cured with MHHPA have demonstrated enhanced properties like higher glass transition temperatures and improved thermal stability, making them promising candidates for microelectronic packaging. [, ]

Q4: Beyond epoxy resins, what other applications utilize this compound?

A4: MHHPA is also employed in synthesizing hyperbranched aromatic polyimides. [, , ] These polymers, known for their unique properties like good solubility and processability, find applications in various fields, including coatings, membranes, and advanced materials.

Q5: Can this compound be polymerized directly?

A5: While MHHPA is primarily known as a curing agent, it can be used in polymerization reactions. For instance, 4-(1-bromoethyl)benzoic acid, derived from MHHPA, can initiate the synthesis of monochelic polystyrene via atom transfer radical polymerization (ATRP). []

Q6: What is a "latent thermal initiator", and how is this compound involved?

A6: A latent thermal initiator remains inactive at low temperatures but triggers polymerization upon heating. Several studies highlight the use of MHHPA in systems with latent thermal initiators. For example, imidazoles-intercalated α-zirconium phosphate, when combined with MHHPA, acts as a latent thermal initiator, only initiating polymerization at elevated temperatures (100 °C or above). [] This property is valuable for applications requiring storage stability followed by controlled curing upon heating.

Q7: Are there other examples of MHHPA being used with latent thermal initiators?

A7: Yes, zeolitic imidazolate frameworks (ZIFs) like ZIF-8 and ZIF-14, when used in conjunction with MHHPA, also exhibit latent thermal initiation behavior. [] These systems show excellent stability at room temperature but efficiently cure epoxy resins at elevated temperatures, highlighting the versatility of MHHPA in controlled polymerization processes.

Q8: How does the addition of nano fumed silica impact epoxy adhesives containing MHHPA?

A8: Research indicates that adding nano fumed silica to epoxy adhesives comprising MHHPA as a hardener can improve their thermal properties. [] This improvement is attributed to the increased crosslinking density and enhanced interfacial interactions between the nanosilica and the epoxy matrix.

Q9: How does the glass transition temperature (Tg) relate to the degree of conversion in epoxy systems cured with MHHPA?

A9: The relationship between Tg and the degree of conversion in a DGEBA-MHHPA epoxy system has been investigated using a modified DiBenedetto's equation. [] A specific ratio of segmental mobility for crosslinked and uncrosslinked polymers was used to model this relationship, providing insights into the curing behavior of this system.

Q10: What are the known toxicological properties of this compound?

A10: this compound has been identified as a potential sensitizer. Studies in rats have shown that exposure to MHHPA can induce the production of specific immunoglobulin E (IgE) and IgG antibodies. [] The levels of IgE antibodies in rats correlated with findings from studies on guinea pigs and epidemiological data from exposed workers, suggesting that MHHPA exposure could lead to allergic sensitization.

Q11: Are there any biobased alternatives being explored for applications currently using MHHPA?

A11: Yes, researchers are actively seeking sustainable alternatives to traditional epoxy monomers and curing agents. For instance, a limonene-based epoxy monomer has been investigated for its potential to replace petrochemically derived epoxides. [] This bio-based epoxy, when cured with MHHPA, exhibited promising properties, indicating its potential as a sustainable alternative in thermoset applications.

Q12: What about biobased plasticizers for use with poly(lactic acid) (PLA)?

A12: Research has explored using natural and modified castor oil as bio-based plasticizers for PLA. [] One study found that incorporating castor oil modified with hexahydro-4-methylphthalic anhydride improved PLA's flexibility and melt processing while maintaining thermal stability, showcasing promising results for eco-friendly plasticizer development.

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